N-(2,4,6-Trimethoxybenzyl)formamide

Description

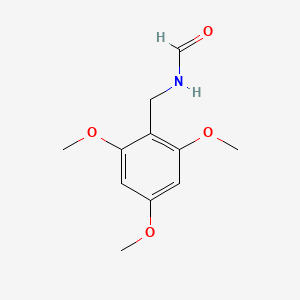

N-(2,4,6-Trimethoxybenzyl)formamide is a substituted benzylformamide derivative characterized by a formamide group (-NHCHO) attached to a 2,4,6-trimethoxybenzyl moiety. The trimethoxybenzyl group confers unique steric and electronic properties, influencing solubility, reactivity, and molecular conformation. This compound is often utilized in organic synthesis as a precursor or intermediate, particularly in the preparation of protected amino acids and heterocyclic frameworks . Its structural features, such as the electron-donating methoxy groups and the planar formamide linkage, make it a subject of interest in crystallographic and mechanistic studies .

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

N-[(2,4,6-trimethoxyphenyl)methyl]formamide |

InChI |

InChI=1S/C11H15NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5,7H,6H2,1-3H3,(H,12,13) |

InChI Key |

LJJWAISDTUWMQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CNC=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethoxybenzyl)formamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Trimethoxybenzyl)formamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The formamide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.

Major Products:

Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.

Reduction: Formation of 2,4,6-trimethoxybenzylamine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(2,4,6-Trimethoxybenzyl)formamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethoxybenzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Methyl Groups

N-(2,4,6-Trimethylphenyl)formamide (N-mesitylformamide) shares a similar aryl backbone but replaces methoxy groups with methyl substituents. Key differences include:

- Steric Effects : The bulkier methyl groups in the mesityl derivative result in a greater dihedral angle (68.06°) between the formamide moiety and the aryl ring compared to dimethyl analogs (64.75°–66.45°), reducing planarity and altering hydrogen-bonding patterns .

- Electronic Effects: Methoxy groups are stronger electron donors than methyl groups, enhancing the resonance stabilization of the formamide group in N-(2,4,6-trimethoxybenzyl)formamide. This difference impacts reactivity in nucleophilic substitutions or catalytic processes.

| Property | This compound | N-(2,4,6-Trimethylphenyl)formamide |

|---|---|---|

| Dihedral Angle (°) | Not reported | 68.06 |

| Electron Donation | Strong (methoxy) | Weak (methyl) |

| Hydrogen Bonding | Likely N–H⋯O networks | Infinite N–H⋯O chains |

Functional Group Variations

S-(2,4,6-Trimethoxybenzyl) Toluene Thiosulfonate replaces the formamide group with a thiosulfonate (-S-SO₂Tol) moiety. Key distinctions include:

- Reactivity : The thiosulfonate group enables sulfenylation reactions (e.g., in peptide synthesis), whereas the formamide group participates in hydrogen bonding and amide coupling .

- Stability : Thiosulfonates are more prone to nucleophilic attack compared to formamides, which are stabilized by resonance.

Structural Analogues in Heterocyclic Systems

Compounds like 2,5-Bis{(S)-[(R)-N-(2-hydroxy-1-phenylethyl)-N-(2,4,6-trimethoxybenzyl)amino]ethyl}furan (10a) and 2,6-Bis{(S)-[(R)-N-(2-hydroxy-1-phenylethyl)-N-(2,4,6-trimethoxybenzyl)amino]ethyl}thiophene (11a) feature the 2,4,6-trimethoxybenzyl group as part of chiral aminoethyl frameworks. These compounds exhibit:

- Enhanced Solubility : The trimethoxybenzyl group improves solubility in polar solvents (e.g., CH₂Cl₂–MeOH mixtures), critical for chromatographic purification .

- Stereochemical Complexity : Rotamers observed in NMR spectra (e.g., 83:17 diastereomer ratio in 11a) highlight the steric influence of the trimethoxybenzyl group during synthesis .

Formamide Derivatives with Alternative Aryl Groups

N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside replaces the trimethoxybenzyl group with a 4-methoxyphenyl-xyloside moiety. Comparisons reveal:

- Biological Activity : Xylosides often exhibit glycosidase inhibition or antimicrobial properties, whereas trimethoxybenzylformamides are more commonly used in synthetic intermediates .

- Hydrolytic Stability : The β-xylosidic linkage in 4-methoxyphenyl derivatives is susceptible to acid hydrolysis, unlike the stable formamide bond in this compound .

Biological Activity

N-(2,4,6-Trimethoxybenzyl)formamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

This compound is characterized by the presence of three methoxy groups on a benzene ring and an attached formamide group. The methoxy groups enhance the compound's ability to participate in hydrogen bonding, which is crucial for its biological interactions.

The synthesis typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with formamide under controlled conditions. This reaction can be optimized through various methods such as refluxing or using microwave irradiation to improve yield and purity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including Hela and A549 cells. The results showed promising inhibitory activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hela | 4.03 |

| This compound | A549 | 12.30 |

| Docetaxel (control) | Hela | 10.8 |

| Docetaxel (control) | A549 | 56.1 |

These findings suggest that this compound is more potent than docetaxel in inhibiting Hela cells and shows moderate activity against A549 cells .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets through hydrogen bonding and other non-covalent interactions.

Case Studies

- Inhibition of VEGFR2 and EGFR : In a comparative study, this compound demonstrated IC50 values of 98.1 µM for VEGFR2 and 106 µM for EGFR inhibition. This positions it as a potential candidate for further development as an anticancer agent targeting these pathways .

- Cytotoxicity Evaluation : Additional studies have shown that the compound has a favorable cytotoxic profile against several cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications.

Applications in Medicine

Given its biological activity, this compound is being explored for various therapeutic applications:

- Anticancer Treatment : Due to its potent inhibitory effects on cancer cell lines.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects which warrant further investigation.

- Chemical Intermediate : It serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.